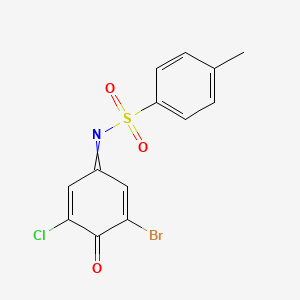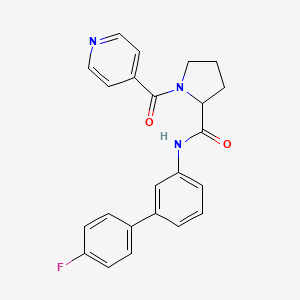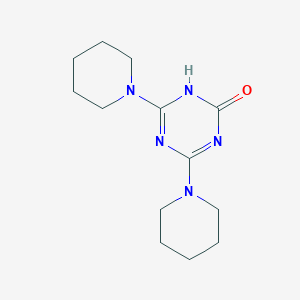![molecular formula C15H16N2O3S B6012465 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6012465.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as Celecoxib, a nonsteroidal anti-inflammatory drug that inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising drug candidate for the treatment of various diseases.
作用機序
Celecoxib exerts its therapeutic effects by inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the COX-2 enzyme. Celecoxib can also induce apoptosis in cancer cells and suppress angiogenesis, which can inhibit the growth and proliferation of cancer cells. In Alzheimer's disease, Celecoxib can reduce inflammation and improve cognitive function. In cardiovascular diseases, Celecoxib can reduce the risk of heart attacks and strokes by reducing inflammation.
実験室実験の利点と制限
Celecoxib has several advantages for lab experiments. It is readily available, easy to synthesize, and has well-established pharmacological properties. Celecoxib is also relatively safe and well-tolerated, which makes it a suitable drug candidate for various diseases. However, Celecoxib has some limitations for lab experiments. It can have off-target effects, which can affect the interpretation of experimental results. Celecoxib can also have variable effects depending on the disease and the experimental conditions.
将来の方向性
There are several future directions for the research on Celecoxib. One direction is to explore its potential therapeutic applications in other diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Another direction is to investigate the mechanisms of action of Celecoxib in different diseases and cell types. Furthermore, future research can focus on developing new Celecoxib derivatives with improved pharmacological properties and reduced side effects.
合成法
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone involves the reaction of 4-methyl-2-(4-methylsulfonylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-methoxy-3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to yield Celecoxib.
科学的研究の応用
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Studies have shown that Celecoxib can inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, Celecoxib has been shown to reduce inflammation and improve cognitive function. In cardiovascular diseases, Celecoxib has been shown to have anti-inflammatory effects that can reduce the risk of heart attacks and strokes.
特性
IUPAC Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-6-11(4-5-13(9)20-3)12(18)8-21-15-16-10(2)7-14(19)17-15/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYBPSDJOBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6012408.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6012413.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B6012417.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6012428.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B6012435.png)
![1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B6012437.png)
![2-{[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6012450.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6012458.png)
![N'-cyclopentyl-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012466.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6012491.png)
